molecular formula C8H17ClN2O B572872 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride CAS No. 1323155-31-2

4-(Azetidin-3-ylmethyl)morpholine dihydrochloride

Cat. No.: B572872
CAS No.: 1323155-31-2
M. Wt: 192.68 g/mol
InChI Key: CHGKKBJENMHXDI-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H16N2O.2HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: In the development of new materials and chemical processes.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements and precautionary statements are provided in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride typically involves the reaction of azetidine with morpholine under controlled conditions. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-ylmethyl)morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)morpholine
  • 4-(3-Azetidinyl)morpholine dihydrochloride
  • 4-(Azetidin-3-yl)methylpiperidine dihydrochloride

Uniqueness

4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various scientific research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride involves the reaction of morpholine with 3-chloropropanol followed by cyclization with sodium hydride and azetidine. The resulting compound is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "Morpholine", "3-Chloropropanol", "Sodium hydride", "Azetidine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with 3-chloropropanol in the presence of a base such as sodium hydroxide or potassium hydroxide to yield the intermediate 3-(Morpholinomethyl)propan-1-ol.", "Step 2: The intermediate is then reacted with sodium hydride and azetidine to form the desired product, 4-(Azetidin-3-ylmethyl)morpholine.", "Step 3: The product is then treated with hydrochloric acid to yield the dihydrochloride salt, 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride." ] }

CAS No.

1323155-31-2

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)morpholine;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-3-11-4-2-10(1)7-8-5-9-6-8;/h8-9H,1-7H2;1H

InChI Key

CHGKKBJENMHXDI-UHFFFAOYSA-N

SMILES

C1COCCN1CC2CNC2.Cl.Cl

Canonical SMILES

C1COCCN1CC2CNC2.Cl

Synonyms

4-(azetidin-3-ylMethyl)Morpholine dihydrochloride

Origin of Product

United States

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